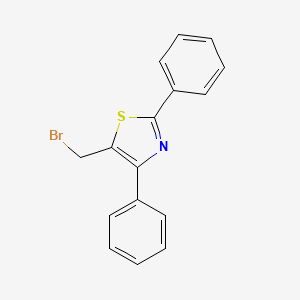

5-(Bromomethyl)-2,4-diphenyl-1,3-thiazole

描述

Significance of 1,3-Thiazole Heterocycles in Contemporary Organic Synthesis

The 1,3-thiazole ring is a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom. This structural unit is present in numerous natural products, pharmaceuticals, and agrochemicals, underscoring its importance. rsc.orgfabad.org.tr The thiazole (B1198619) core is a key component in a variety of FDA-approved drugs, including the anticancer agent Dasatinib and the anti-inflammatory drug Meloxicam. rsc.orgacs.org Its widespread application stems from its relative stability, and the capacity of its derivatives to engage in various biological interactions. nih.govbohrium.com

In organic synthesis, thiazoles are not only synthetic targets but also serve as versatile building blocks. organic-chemistry.orgrsc.org The thiazole ring can be readily functionalized at its 2, 4, and 5-positions, allowing for the construction of complex molecular architectures. The aromatic nature of the thiazole ring also imparts specific electronic properties that can be fine-tuned through substitution, influencing the reactivity and properties of the molecule as a whole.

Rationale for Focused Investigation on 5-(Bromomethyl)-2,4-diphenyl-1,3-thiazole as a Reactive Intermediate

The specific focus on This compound arises from the unique combination of a stable aromatic core and a highly reactive functional group. The 2,4-diphenyl substitution provides a rigid and well-defined molecular framework, while the bromomethyl group at the 5-position acts as a potent electrophilic handle. This "bromomethyl" functional group is a key feature, rendering the molecule an excellent substrate for nucleophilic substitution reactions.

The rationale for its investigation can be broken down as follows:

Synthetic Versatility: The carbon-bromine bond in the bromomethyl group is relatively weak and susceptible to cleavage, making it an excellent leaving group. This allows for the facile introduction of a wide variety of nucleophiles, including amines, thiols, alcohols, and carbanions, thereby enabling the synthesis of a diverse library of new thiazole derivatives.

Reactive Handle for Further Functionalization: The bromomethyl group serves as a linchpin for connecting the 2,4-diphenyl-1,3-thiazole core to other molecular fragments. This is a common strategy in medicinal chemistry for creating hybrid molecules with enhanced or novel biological activities.

Mechanistic Studies: The reactivity of the bromomethyl group can be harnessed to study reaction mechanisms. For instance, the reactions of similar bromomethylated heterocycles have been shown to proceed through intermediate species, and the study of these pathways can provide fundamental insights into chemical reactivity. researchgate.net

Scope and Research Trajectories within Synthetic, Mechanistic, and Applied Chemistry of this Chemical Compound

The research landscape for This compound can be mapped across three interconnected domains:

Synthetic Chemistry: The primary trajectory in synthetic chemistry is the use of this compound as a precursor for more complex molecules. Research in this area would focus on:

Development of Novel Synthetic Methodologies: Exploring new and efficient ways to utilize the bromomethyl group in carbon-carbon and carbon-heteroatom bond formation.

Combinatorial Chemistry and Library Synthesis: Employing this reactive intermediate in high-throughput synthesis to generate large libraries of related compounds for biological screening.

Total Synthesis of Natural Products: While no natural products containing this specific moiety are currently known, it could serve as a key building block in the synthesis of complex, biologically active thiazole-containing targets.

Mechanistic Chemistry: Mechanistic investigations would aim to understand the intimate details of reactions involving this compound. Key research questions include:

Kinetics and Thermodynamics of Substitution Reactions: Quantifying the rates and equilibrium constants of reactions with various nucleophiles to build a comprehensive reactivity profile.

Elucidation of Reaction Intermediates: Using spectroscopic and computational methods to identify and characterize any transient species formed during its reactions.

Influence of the Thiazole Ring on Reactivity: Studying how the electronic properties of the 2,4-diphenyl-1,3-thiazole core modulate the reactivity of the bromomethyl group.

Applied Chemistry: The ultimate goal of much of the research on this compound is its application in various fields, most notably medicinal chemistry. Research in this area is directed towards:

Drug Discovery: Synthesizing derivatives and evaluating their potential as therapeutic agents. For example, 2,4-diphenyl-substituted thiazole derivatives have been investigated as potential PRMT1 inhibitors for the treatment of cervical cancer. nih.gov

Development of Molecular Probes: Incorporating fluorescent or other reporter groups via the bromomethyl handle to create tools for studying biological processes.

Materials Science: Using this compound as a monomer or functionalizing agent for the creation of novel polymers or functional materials with specific electronic or optical properties.

Structure

3D Structure

属性

IUPAC Name |

5-(bromomethyl)-2,4-diphenyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrNS/c17-11-14-15(12-7-3-1-4-8-12)18-16(19-14)13-9-5-2-6-10-13/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDYJLVQRXQKPKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40594519 | |

| Record name | 5-(Bromomethyl)-2,4-diphenyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876316-44-8 | |

| Record name | 5-(Bromomethyl)-2,4-diphenylthiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=876316-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Bromomethyl)-2,4-diphenyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Bromomethyl 2,4 Diphenyl 1,3 Thiazole and Its Precursors

Classical and Evolving Synthetic Pathways Towards 1,3-Thiazoles

The formation of the 1,3-thiazole ring is a cornerstone of heterocyclic chemistry, with numerous methods developed over the years. These range from traditional named reactions to more contemporary one-pot procedures designed for efficiency and sustainability.

Hantzsch Thiazole (B1198619) Synthesis and its Modern Adaptations for Bromomethyl Derivatives

The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most fundamental and widely utilized methods for the construction of the thiazole ring. rsc.orgresearchgate.net The classical approach involves the condensation reaction between an α-haloketone and a thioamide. nih.gov For the synthesis of the precursor to our target molecule, 2,4-diphenyl-5-methyl-1,3-thiazole, the Hantzsch reaction would typically involve the reaction of a suitable α-haloketone with thiobenzamide (B147508).

Modern adaptations of the Hantzsch synthesis often focus on improving yields, reducing reaction times, and employing milder or greener conditions. nih.gov These modifications can include the use of microwave irradiation or ultrasound assistance to promote the reaction. nih.govresearchgate.net For instance, microwave-assisted Hantzsch reactions have been shown to significantly shorten reaction times from hours to minutes and often result in higher yields compared to conventional heating methods. nih.gov

The general reaction conditions for the Hantzsch synthesis can vary, with different solvents and temperatures being employed to optimize the yield of the desired thiazole derivative. The choice of base is also a critical parameter, with reagents like sodium bicarbonate or pyridine (B92270) often used to facilitate the cyclization step.

Table 1: Examples of Hantzsch Thiazole Synthesis Conditions

| Reactants | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, substituted benzaldehydes | Silica supported tungstosilisic acid, conventional heating or ultrasonic irradiation | Substituted Hantzsch thiazole derivatives | 79-90% | nih.gov |

| 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones, N-phenylthiourea | Microwave irradiation, 90 °C, 30 min, methanol | N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines | up to 95% | nih.gov |

| Substituted 2-bromo-1-phenylethanone, thiosemicarbazide, carbonyl species | Multicomponent reaction | Substituted 4-phenyl-1,3-thiazole derivatives | Not specified | asianpubs.org |

One-Pot Cyclization and Derivatization Strategies

In the quest for more efficient synthetic routes, one-pot reactions have gained significant traction. These strategies allow for the synthesis of complex molecules in a single reaction vessel, avoiding the need for isolation and purification of intermediates. One-pot syntheses of thiazole derivatives often involve multicomponent reactions where three or more reactants are combined to form the desired product in a single step. asianpubs.org

For example, a one-pot synthesis of substituted thiazoles can be achieved by reacting an α-haloketone, a thioamide, and another functionalized molecule under specific conditions. These reactions can be catalyzed by various agents, including acids, bases, or even heterogeneous catalysts. nih.gov The use of ultrasound or microwave irradiation can further enhance the efficiency of these one-pot syntheses. rsc.orgnih.gov

Specific Bromination Approaches for the Synthesis of 5-(Bromomethyl)-2,4-diphenyl-1,3-thiazole

The introduction of the bromomethyl group at the C5 position of the 2,4-diphenyl-1,3-thiazole ring is a critical step in the synthesis of the target compound. This is typically achieved through the bromination of the corresponding 5-methylthiazole (B1295346) precursor.

Site-Selective Bromination of Thiazole Precursors

Achieving site-selective bromination is crucial to ensure that the bromine atom is introduced at the desired methyl group rather than on the phenyl rings or the thiazole ring itself. The reactivity of the different positions on the thiazole ring and its substituents determines the outcome of the bromination reaction. In the case of 2,4-diphenyl-5-methyl-1,3-thiazole, the methyl group at the C5 position is the most likely site for free-radical bromination under appropriate conditions.

The conditions for bromination must be carefully controlled to favor the desired product and minimize the formation of byproducts. Factors such as the choice of brominating agent, solvent, temperature, and the presence or absence of a radical initiator all play a significant role.

Utilizing N-Bromosuccinimide (NBS) and Related Brominating Reagents

N-Bromosuccinimide (NBS) is a widely used reagent for the selective bromination of allylic and benzylic positions, which are structurally similar to the methyl group at the C5 position of the thiazole ring. wikipedia.orgorganic-chemistry.org The Wohl-Ziegler reaction, which employs NBS in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is a classic method for such transformations. wikipedia.org

The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl4), although greener alternatives are increasingly being explored. organic-chemistry.org The mechanism involves the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical, which then abstracts a hydrogen atom from the methyl group to form a resonance-stabilized thiazolyl-methyl radical. This radical then reacts with another molecule of NBS to yield the desired 5-(bromomethyl) product and a succinimidyl radical, which continues the radical chain reaction.

Table 2: Common Reagents and Conditions for Benzylic-type Bromination

| Brominating Agent | Initiator | Solvent | General Conditions | Reference |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | AIBN or Benzoyl Peroxide | Carbon Tetrachloride (CCl4) | Reflux, with light irradiation | wikipedia.org |

| N-Bromosuccinimide (NBS) | Visible light | Acetonitrile | Continuous flow reactor | organic-chemistry.org |

| N-Bromosuccinimide (NBS) | Concentrated Sulfuric Acid | Not specified | Electrophilic bromination | wisdomlib.org |

Green Chemistry Principles and Process Optimization in the Synthesis of the Chemical Compound

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact and enhance safety. nih.gov This includes the use of greener solvents, catalysts, and energy sources.

In the context of synthesizing this compound and its precursors, several green chemistry approaches can be considered. The use of ultrasound or microwave irradiation in the Hantzsch synthesis, as mentioned earlier, can significantly reduce reaction times and energy consumption. nih.govmdpi.com Furthermore, the development of one-pot multicomponent reactions contributes to a greener process by reducing the number of synthetic steps and minimizing waste generation. asianpubs.org

Process optimization plays a crucial role in making the synthesis more environmentally friendly. For the bromination step, optimizing the amount of NBS and the choice of solvent are key considerations. The use of hazardous solvents like carbon tetrachloride is being replaced by greener alternatives such as acetonitrile. organic-chemistry.org Continuous flow chemistry offers a safer and more efficient alternative to traditional batch processing for benzylic brominations, allowing for better control of reaction parameters and minimizing the risk of runaway reactions. organic-chemistry.org The optimization of reaction conditions, such as temperature and reaction time, can also lead to higher yields and selectivity, thereby reducing waste. researchgate.net

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and purities in significantly shorter timeframes compared to conventional heating methods. researchgate.netresearchgate.net

The Hantzsch synthesis of thiazole derivatives has been shown to be amenable to microwave irradiation. nih.govnih.govacs.orgnih.gov For the synthesis of the precursor, 2,4-diphenyl-5-methylthiazole, a mixture of an appropriate α-haloketone and thiobenzamide can be subjected to microwave heating in a suitable solvent, such as ethanol (B145695) or dimethylformamide (DMF). acs.orgnih.gov This method drastically reduces the reaction time from hours to mere minutes. researchgate.netnih.gov For instance, similar Hantzsch syntheses of thiazole derivatives have been successfully carried out in ethanol at temperatures ranging from 60°C to 120°C for as little as 10 minutes under microwave irradiation. nih.gov The synthesis of various 2,4-disubstituted thiazoles has been reported using microwave assistance, highlighting the broad applicability of this technique. researchgate.netasianpubs.org

Following the synthesis of the 2,4-diphenyl-5-methylthiazole precursor, the subsequent benzylic bromination can also be facilitated by microwave energy. The reaction typically employs N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like azobisisobutyronitrile (AIBN). While specific microwave-assisted bromination of this exact substrate is not widely documented, the general principles of microwave-assisted bromination of heterocyclic compounds suggest a significant reduction in reaction time and improved efficiency. mdpi.com

Table 1: Representative Microwave-Assisted Synthesis Parameters for Thiazole Derivatives

| Reactants | Solvent | Power (W) | Temperature (°C) | Time (min) | Yield (%) | Reference |

| α-Haloketone, Thiourea/Thioamide | Ethanol | 500 | 150 | 4-8 | High | nih.gov |

| 2-Chloro-1-phenylethanone, Thiourea | Methanol | - | 90 | 30 | 95 | nih.gov |

| Dithiooxamide (B146897), Aromatic Aldehydes | DMF | <400 | 150 | 30 | Good | researchgate.net |

| Acetylcoumarin, Thiosemicarbazones | Ethanol | - | 60 | 10 | Good | nih.gov |

Note: This table presents generalized conditions from various microwave-assisted thiazole syntheses as a reference.

Solvent-Free Reaction Environments

The development of solvent-free reaction conditions represents a significant advancement in green chemistry, minimizing waste and avoiding the use of often toxic and volatile organic solvents.

The Hantzsch condensation for the synthesis of 2-aminothiazoles has been effectively performed under solvent-free conditions by heating the reactants together. organic-chemistry.org This approach involves heating a 2-bromoacetophenone (B140003) to its melting point and then adding thiourea, resulting in a rapid reaction. organic-chemistry.org This methodology can be extrapolated to the synthesis of 2,4-diphenyl-5-methylthiazole, where the α-haloketone and thiobenzamide are mixed and heated, potentially with grinding, to initiate the reaction. Such solvent-free methods are noted for their simplicity, speed, and high yields. organic-chemistry.org

Similarly, bromination reactions can be conducted in a solvent-free environment. The use of solid brominating agents, such as quaternary ammonium (B1175870) tribromides, under thermal conditions or mechanical milling has been reported for various organic substrates. acgpubs.orgresearchgate.net For the benzylic bromination of 2,4-diphenyl-5-methylthiazole, a solid mixture of the thiazole, NBS, and a radical initiator could be heated or mechanically milled to afford the desired 5-(bromomethyl) product. This approach offers the advantages of being environmentally friendly, involving a simple work-up, and often providing high yields in short reaction times. acgpubs.org

Table 2: Examples of Solvent-Free Synthesis and Bromination

| Reaction Type | Reagents | Conditions | Yield (%) | Reference |

| Hantzsch Thiazole Synthesis | 2-Bromoacetophenones, Thiourea/Selenourea | Heating to melting point | 42-93 | organic-chemistry.org |

| Organic Bromination | Substrate, Quaternary Ammonium Tribromide | Hot air oven (60-70°C) or Microwave | Good to Exc | acgpubs.org |

| Bromination | 1,3-Dicarbonyls, Phenols, Alkenes, NaBr, Oxone | Mechanical Milling | Good to Exc | researchgate.net |

Note: This table provides examples of solvent-free synthetic methods relevant to the target compound's preparation.

Reactivity Profiles and Mechanistic Investigations of 5 Bromomethyl 2,4 Diphenyl 1,3 Thiazole

Nucleophilic Substitution Reactions at the Bromomethyl Moiety

The primary mode of reactivity for 5-(bromomethyl)-2,4-diphenyl-1,3-thiazole is the nucleophilic substitution at the methylene (B1212753) carbon bearing the bromine atom. The electron-withdrawing nature of the adjacent thiazole (B1198619) ring enhances the electrophilicity of this carbon, making it a prime target for a wide range of nucleophiles.

Alkylation and Arylation Reactions Facilitated by the Bromomethyl Group

The bromomethyl group serves as an effective handle for the introduction of new carbon-carbon bonds through alkylation and arylation reactions. While specific examples for this compound are not extensively documented in publicly available literature, the reactivity of analogous systems suggests that it would readily participate in such transformations. For instance, in mechanochemical-assisted reactions, 5'-chloro, iodo, or tosyl-derivatized nucleosides undergo efficient displacement with thiolate nucleophiles, demonstrating the feasibility of such substitutions on complex heterocyclic systems researchgate.net. It is anticipated that this compound would react with organometallic reagents, such as Grignard reagents or organocuprates, or with stabilized carbanions derived from active methylene compounds, to yield the corresponding alkylated or arylated products.

S-Alkylation with Thiophenols and Heteroarylthiols

The reaction of this compound with sulfur-based nucleophiles, particularly thiophenols and heteroarylthiols, is a facile process leading to the formation of stable thioether linkages. This type of reaction is well-established for similar bromomethyl-substituted heterocycles. For example, the reaction of 2-alkylidene-5-(bromomethyl)-2,3-dihydro-1,3-thiazoles with S-nucleophiles proceeds selectively to give the corresponding 5-methylfunctionalized derivatives researchgate.net. Similarly, ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate has been shown to undergo exclusive S-alkylation with thiophenol when treated as potassium thiolates researchgate.net.

The reaction of 5-amino-1,3,4-thiadiazole-2-thiol (B144363) with various alkylating agents in the presence of a base like anhydrous potassium carbonate in dry acetone (B3395972) leads to regioselective S-functionalized derivatives nih.gov. This suggests that this compound would react efficiently with a variety of thiols under basic conditions to afford the corresponding thioethers.

Below is a representative table of S-alkylation reactions based on analogous systems.

| Reactant 1 | Reactant 2 (Nucleophile) | Base/Solvent | Product | Reference |

| 2-Alkylidene-5-(bromomethyl)-2,3-dihydro-1,3-thiazole | S-Nucleophiles | Not specified | 2-Alkylidene-5-(thiomethyl)-2,3-dihydro-1,3-thiazole derivatives | researchgate.net |

| Ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate | Thiophenol (as potassium thiolate) | Not specified | Ethyl 2-((phenylthio)methyl)-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate | researchgate.net |

| 5-Amino-1,3,4-thiadiazole-2-thiol | Alkyl halides | K2CO3 / Acetone | 5-Amino-2-(alkylthio)-1,3,4-thiadiazoles | nih.gov |

Formation of Diverse Amine Derivatives and Other Nucleophilic Adducts

The bromomethyl group is an excellent electrophile for the synthesis of a wide array of amine derivatives through reactions with primary and secondary amines. Analogous to its reactions with sulfur nucleophiles, this compound is expected to react smoothly with various amines to yield the corresponding aminomethylthiazole derivatives. For instance, the reaction of 2-alkylidene-5-(bromomethyl)-2,3-dihydro-1,3-thiazoles with N-nucleophiles provides the corresponding 5-aminomethyl derivatives researchgate.net. Furthermore, studies on ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate have shown that it reacts with excess 2-aminoethanol to form a secondary amine, and with pyrrolidine, piperidine, and morpholine (B109124) to yield the respective tertiary amines researchgate.net.

In addition to amines, other nucleophiles can also displace the bromide. For example, reaction with sodium acetate (B1210297) in acetic acid leads to the corresponding acetoxy derivative, while reaction with sodium N,N-diethyldithiocarbamate forms the corresponding thioester researchgate.net.

The following table summarizes the formation of various nucleophilic adducts based on analogous bromomethyl-heterocycles.

| Reactant 1 | Nucleophile | Conditions | Product | Reference |

| 2-Alkylidene-5-(bromomethyl)-2,3-dihydro-1,3-thiazole | N-Nucleophiles | Not specified | 2-Alkylidene-5-(aminomethyl)-2,3-dihydro-1,3-thiazole derivatives | researchgate.net |

| Ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate | 2-Aminoethanol (excess) | Not specified | Ethyl 2-(((2-hydroxyethyl)amino)methyl)-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate | researchgate.net |

| Ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate | Pyrrolidine | Not specified | Ethyl 2-((pyrrolidin-1-yl)methyl)-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate | researchgate.net |

| Ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate | Piperidine | Not specified | Ethyl 2-((piperidin-1-yl)methyl)-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate | researchgate.net |

| Ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate | Morpholine | Not specified | Ethyl 2-((morpholin-4-yl)methyl)-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate | researchgate.net |

| Ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate | Sodium acetate | Acetic acid | Ethyl 2-(acetoxymethyl)-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate | researchgate.net |

| Ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate | Sodium N,N-diethyldithiocarbamate | Not specified | Ethyl 2-(((diethylcarbamothioyl)thio)methyl)-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate | researchgate.net |

Cyclization Reactions Initiated by the Bromomethyl Substituent

The bromomethyl group on the 2,4-diphenyl-1,3-thiazole scaffold can act as an anchor point for the construction of fused heterocyclic systems through various cyclization strategies. These reactions can be either intramolecular, involving another functional group on the same molecule, or intermolecular, followed by a cyclization step.

Intramolecular Heterocyclization Pathways

Intramolecular cyclization can occur if a suitable nucleophilic group is present elsewhere in the molecule, which can attack the electrophilic methylene carbon of the bromomethyl group. While direct examples involving this compound are not readily found, analogous systems demonstrate the feasibility of such pathways. For example, the attempted cyclization of a thieno[2,3-c]pyridazine (B12981257) system involved a thiolate anion and a suitably located electrophilic carbon, highlighting the principles of such intramolecular ring closures researchgate.netmdpi.com. In such a scenario, a derivative of this compound bearing a nucleophilic substituent on one of the phenyl rings could potentially undergo intramolecular cyclization to form a fused thiazole system.

Electrophilic Cyclization Strategies in Fused Thiazole Systems

The synthesis of fused thiazole systems can also be achieved through electrophilic cyclization strategies. Although not initiated directly by the bromomethyl group, the thiazole ring itself can participate in such reactions. For instance, the synthesis of thiazolo[5,4-d]thiazoles can be achieved by condensing dithiooxamide (B146897) with aromatic aldehydes rsc.org. More relevant to the current context, dimethyl(methylthio)sulfonium (B1224233) tetrafluoroborate (B81430) (DMTSF) has been used as an electrophile to induce the cyclization of o-alkynyl anisoles to form 2,3-disubstituted benzofurans. This suggests that a suitably functionalized 2,4-diphenylthiazole (B167676) derivative could undergo electrophilic attack, leading to the formation of a fused ring system. For example, if one of the phenyl rings were functionalized with an alkynyl group ortho to the point of attachment to the thiazole ring, an electrophile could potentially trigger a cyclization to form a thieno[3,2-c]thiazole or a similar fused system.

Influence of Aromatic Substituents on Reaction Kinetics and Selectivity

The reactivity of the bromomethyl group at the C5 position of the thiazole ring is significantly influenced by the nature of the substituents at other positions of the heterocycle. In the case of this compound, the phenyl groups at positions 2 and 4 play a crucial role in modulating the reaction kinetics and selectivity of nucleophilic substitution reactions. These effects can be broadly categorized as electronic and steric in nature.

Role of Phenyl Groups at Positions 2 and 4

The phenyl substituents at positions C2 and C4 of the thiazole ring exert a profound influence on the reactivity of the C5-bromomethyl group through a combination of electronic and steric effects. These substituents can affect the stability of reaction intermediates and transition states, thereby influencing the reaction mechanism and rate.

The phenyl group at C2, being further away from the reaction center, primarily exerts an electronic influence. It can participate in the delocalization of electron density within the thiazole ring, which in turn affects the electrophilicity of the C5-methylene carbon. Depending on the reaction mechanism, this can either accelerate or decelerate the rate of nucleophilic substitution. For instance, in a reaction proceeding through an SN1-like mechanism, the electron-donating character of the phenyl group could stabilize the resulting carbocation intermediate at the C5-methylene position through resonance, thus increasing the reaction rate.

The phenyl group at C4, due to its proximity to the C5-bromomethyl group, exerts both significant electronic and steric effects. Electronically, it functions similarly to the C2-phenyl group, influencing the electron density at the reaction center. However, its steric bulk is a major determinant of reactivity. The presence of the phenyl group at C4 can sterically hinder the approach of a nucleophile to the C5-methylene carbon, which is particularly impactful in bimolecular nucleophilic substitution (SN2) reactions that require a specific trajectory for the incoming nucleophile.

Steric and Electronic Effects on Reactivity and Product Distribution

The interplay of steric and electronic effects originating from the 2- and 4-phenyl substituents directly impacts the reaction pathways and the distribution of products in nucleophilic substitution reactions of this compound.

Steric Effects: The most prominent steric effect arises from the C4-phenyl group. In an SN2 reaction, the nucleophile must approach the electrophilic carbon from the backside relative to the leaving group (bromide). The bulky phenyl group at the adjacent C4 position creates significant steric hindrance, making this backside attack challenging for many nucleophiles. This steric congestion can lead to a decrease in the reaction rate for SN2 pathways. For very bulky nucleophiles, the reaction might be completely inhibited or may proceed through an alternative, higher-energy pathway if one is available. In contrast, an SN1-type reaction, which proceeds through a planar carbocation intermediate, might be less affected by the steric bulk of the C4-phenyl group once the leaving group has departed.

Electronic Effects: The electronic effects of the phenyl groups are transmitted through the thiazole ring to the C5-methylene carbon. Phenyl groups are generally considered to be weakly electron-withdrawing by induction but can be electron-donating or electron-withdrawing through resonance, depending on the demands of the reaction. In the context of a nucleophilic substitution at the C5-bromomethyl group, the phenyl groups can influence the stability of charged intermediates or transition states.

For an SN1 reaction, the formation of a carbocation at the C5-position is the rate-determining step. The phenyl groups, particularly through their resonance effects, can help to delocalize the positive charge of the carbocation, thereby stabilizing it and increasing the rate of reaction. The stability of this potential carbocation would be enhanced by the delocalization extending over the entire 2,4-diphenylthiazole system.

For an SN2 reaction, the electronic effects influence the electrophilicity of the methylene carbon. The net electronic effect of the phenyl groups will determine how electron-deficient this carbon is, and thus how readily it is attacked by a nucleophile.

The balance between these steric and electronic effects will ultimately determine the predominant reaction mechanism and the resulting product distribution. For example, with a strong, small nucleophile and in a polar aprotic solvent, an SN2 reaction might be favored, though likely at a slower rate than for a less hindered substrate. ijpsdronline.com Conversely, with a weak nucleophile in a polar protic solvent, an SN1 pathway might become more competitive, facilitated by the electronic stabilization from the phenyl groups.

Illustrative Data on Reactivity Trends

| Compound | Relative Rate (SN1) | Relative Rate (SN2) | Predominant Effect of Phenyl Groups |

| 5-(Bromomethyl)thiazole | 1 | 1 | - |

| This compound | > 1 | < 1 | SN1: Electronic stabilization of carbocation. SN2: Steric hindrance from C4-phenyl group. |

This table is for illustrative purposes to demonstrate the expected trends based on general principles of physical organic chemistry.

The following table presents a hypothetical product distribution for the reaction of this compound with a nucleophile that can also act as a base, illustrating how steric hindrance might favor elimination products.

| Nucleophile/Base | Solvent | SN2 Product (%) | E2 Product (%) | Rationale |

| CH3O⁻ | CH3OH | 60 | 40 | A strong, relatively small nucleophile/base. SN2 is competitive but E2 is significant due to steric hindrance. |

| (CH3)3CO⁻ | (CH3)3COH | 10 | 90 | A strong, bulky base. Steric hindrance at the C5-methylene carbon strongly disfavors the SN2 pathway, making the E2 pathway dominant. |

This table is a hypothetical representation to illustrate how product distribution may be influenced by steric factors.

Synthetic Utility and Applications As a Versatile Chemical Synthon

5-(Bromomethyl)-2,4-diphenyl-1,3-thiazole as a Key Building Block in Complex Molecule Synthesis

The title compound is a quintessential building block, enabling the synthesis of complex molecular architectures through targeted reactions at the bromomethyl position. nih.govnih.gov Its utility stems from the ease with which the bromine atom can be displaced by a variety of nucleophiles, facilitating the introduction of new functional groups and the extension of the molecular structure.

The reactive nature of the bromomethyl group is particularly advantageous for the synthesis of polyheterocyclic and condensed systems. This is often achieved by reacting the compound with other heterocyclic precursors. For instance, the synthesis of di- and trithiazole systems has been demonstrated through the reaction of α-bromoketone thiazole (B1198619) derivatives with heterocyclic amines and thiosemicarbazone derivatives. mdpi.com This strategy allows for the linking of multiple thiazole units, creating extended conjugated systems.

Furthermore, the compound serves as a precursor for condensed thiazole architectures. A notable example is the synthesis of thiazolo[5,4-b]quinoxaline derivatives, which can be achieved by reacting a suitable thiazole precursor with 2,3-dichloroquinoxaline. orientjchem.org The reaction involves the formation of a new fused ring system, demonstrating the power of this building block in creating complex, rigid molecular scaffolds. Such structures are of high interest in medicinal chemistry and materials science. nih.gov

A primary application of this compound is in the generation of diverse libraries of functionalized 1,3-thiazole derivatives. The 1,3-thiazole scaffold is a versatile building block for lead generation in drug discovery and is readily accessible for optimization through chemical derivatization. nih.gov The bromomethyl group can undergo nucleophilic substitution with a wide range of reagents, including amines, phenols, thiols, and carbanions, to yield novel compounds with tailored properties.

For example, reacting the bromomethyl group with various amines or thiols can introduce new side chains that modulate the biological activity or physical properties of the molecule. This approach has been successfully used to synthesize novel thiazole derivatives with potent anti-Candida and anticancer activities. nih.govnih.govnih.gov The ability to easily introduce different moieties at the C5-position is a key advantage for structure-activity relationship (SAR) studies. nih.gov

Table 1: Examples of Functionalized 1,3-Thiazole Derivatives from this compound

| Nucleophile | Resulting Functional Group | Potential Application Area |

|---|---|---|

| Secondary Amine (e.g., Piperazine) | -CH₂-N(CH₂)₄NH | Anticancer Agents nih.gov |

| Phenol (e.g., Thymol) | -CH₂-O-Ar | Antifungal Agents nih.gov |

| Thiol | -CH₂-S-R | Biologically Active Molecules |

| Azide | -CH₂-N₃ | Precursor for "Click" Chemistry nih.gov |

Applications in Coordination Chemistry and Catalysis

The thiazole ring is an excellent ligand for metal ions, making its derivatives valuable in coordination chemistry and catalysis.

Thiazoles are distinctive ligands because they possess both a soft donor atom (sulfur) and a hard donor atom (the sp²-hybridized nitrogen), allowing them to coordinate with a wide range of hard and soft metals. nih.gov The nitrogen atom of the thiazole ring is a common coordination site. Derivatives of this compound can be modified to create multidentate ligands that form stable complexes with various transition metals.

By substituting the bromine with groups containing additional donor atoms (e.g., pyridyl, amino, or carboxylate groups), bidentate or tridentate ligands can be synthesized. nih.gov These ligands have been shown to form stable coordination complexes with transition metals such as Fe(III), Cu(II), Ni(II), Co(II), and Pd(II). researchgate.netresearchgate.net The coordination typically involves the thiazole nitrogen and the donor atom(s) of the substituent, leading to the formation of chelate rings that enhance complex stability. researchgate.netresearchgate.net The geometry of these complexes can vary from square planar to octahedral, depending on the metal ion and the ligand structure. researchgate.net

Table 2: Metal Complex Formation with Thiazole-Based Ligands

| Transition Metal | Ligand Type | Resulting Complex Geometry | Reference |

|---|---|---|---|

| Co(II), Ni(II), Cu(II) | Thiazolyl Hydrazone (Bidentate N,S) | Octahedral | researchgate.net |

| Fe(III), Cu(II) | Thiazolyl Azo Dye (Tridentate N,N,O) | --- | researchgate.net |

| Cu(II) | 2-Amino-4-phenyl Thiazole | Distorted Octahedral/Square Planar | discoveryjournals.org |

| Pd(II) | Thiazole-containing Tridentate ONN Ligand | --- | researchgate.net |

Metal complexes derived from thiazole-based ligands have demonstrated significant potential as catalysts in various organic reactions. nih.gov The electronic properties and the coordination environment of the metal center, which can be fine-tuned by modifying the thiazole ligand, are crucial for catalytic activity.

For example, ruthenium carbonyl complexes containing thiazole-based ligands have been reported to show catalytic activity. researchgate.net Similarly, certain Mn(II), Co(II), and Ni(II) complexes exhibit catalase-like activity. researchgate.net In the realm of environmental science, a Cd(II) coordination polymer derived from a thiazole-related ligand has been used as an effective photocatalyst for the degradation of methylene (B1212753) blue. mdpi.com While specific catalytic studies using complexes of this compound are not extensively documented, the established catalytic potential of similar thiazole-metal complexes suggests that its derivatives are promising candidates for developing new catalysts for organic synthesis and environmental remediation. nih.govmdpi.com

Contributions to Materials Science: Dyes, Pigments, and Fluorescent Molecules

The inherent electronic properties of the thiazole ring, combined with the extended π-conjugation afforded by the diphenyl substituents, make this compound an attractive scaffold for developing new materials.

The thiazole fused ring system is noted for being electron-deficient, rigid, and planar, which facilitates efficient intermolecular π–π stacking, a desirable feature for organic semiconductors. researchgate.net Thiazolo[5,4-d]thiazoles, which can be conceptually derived from precursors like the title compound, are used in organic light-emitting diodes (OLEDs) and as light-harvesting materials in organic solar cells. mdpi.comresearchgate.net

Derivatization at the bromomethyl position allows for the tuning of the molecule's photophysical properties. The introduction of strong electron-donating or electron-withdrawing groups can shift the absorption and emission wavelengths, leading to the creation of novel dyes and pigments. For instance, the synthesis of thiazoles bearing a dicyanovinyl group has resulted in molecules with red emission. researchgate.net Furthermore, thiazole derivatives functionalized with pyridyl groups have been used to create fluorescent sensors for metal ions like Zn(II), where coordination to the metal alters the emission properties of the fluorophore. nih.gov The combination of a conjugated core and a reactive site makes this compound a valuable building block for the rational design of advanced functional materials. mdpi.com

Chromophoric Properties and Electronic Structure Elucidation

The chromophoric properties of thiazole derivatives are intrinsically linked to their electronic structure, which is heavily influenced by the nature and position of substituents on the thiazole ring. The 2,4-diphenyl substitution on this specific compound creates an extended π-conjugated system. This conjugation between the phenyl rings and the thiazole core is expected to be the primary determinant of its absorption characteristics.

In related 2,5-diphenyl-thiazolo[5,4-d]thiazole systems, the electronic transitions are characterized as π–π*. researchgate.net Quantum mechanical calculations on these related molecules show that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are distributed across the π-conjugated backbone. researchgate.net For 5-N-arylaminothiazoles, the position of phenyl substitution significantly impacts the absorption maxima; placing a phenyl group at the 4-position can lead to a noticeable shift in the absorption wavelength compared to substitution at the 2-position. nih.gov While specific experimental data for this compound is scarce, it is reasonable to infer that its electronic structure is dominated by the π-system of the diphenylthiazole core, with the bromomethyl group offering a site for derivatization that could further modulate these properties.

Development of Organic Fluorophores and Photophysical Studies

Thiazole-containing compounds are integral to the design of organic fluorophores. researchgate.net The inherent fluorescence of the thiazole core can be tuned by introducing various functional groups. nih.gov The development of thiazole-based fluorophores often involves creating donor-acceptor systems to modulate the emission properties. researchgate.net

Photophysical studies on related phenyl-substituted thiazoles reveal important structure-property relationships. For instance, in a series of 5-N-arylaminothiazoles, emission maxima were found to vary significantly (from 467–525 nm) depending on the specific substituents on the thiazole ring and the N-aryl group. nih.gov In studies of thiazolo[5,4-d]thiazole (B1587360) derivatives, which feature a fused thiazole ring system, the fluorescence quantum yields and Stokes shifts were shown to be dependent on the molecular packing in the solid state and the polarity of the solvent in solutions. researchgate.netrsc.org The presence of phenyl groups, as in 2,5-diphenyl-thiazolo[5,4-d]thiazole, results in distinct photophysical behaviors, and these materials have been investigated for applications in solid-state lighting. researchgate.netrsc.org

The reactive bromomethyl group of this compound makes it an ideal precursor for creating more complex fluorescent molecules. This group can be readily converted to other functionalities, allowing for the attachment of this diphenylthiazole core to other chromophoric or functional units to develop novel organic fluorophores.

Potential in Photoswitchable Systems and Cation Sensing

The unique electronic properties of the thiazole ring make it a promising component in the construction of molecular switches and chemosensors. researchgate.net Photochemical studies on phenyl-substituted 1,2,4-thiadiazoles (an isomer of thiazole) show they can undergo photofragmentation and phototransposition, demonstrating the potential for photo-induced structural changes. wpi.edunih.gov These light-induced transformations are the basis for photoswitchable systems.

Furthermore, thiazole derivatives have been successfully employed as fluorimetric and colorimetric chemosensors for various cations. researchgate.net The nitrogen and sulfur atoms of the thiazole ring can act as binding sites for metal ions. nih.gov This interaction can perturb the electronic structure of the molecule, leading to a detectable change in its absorption or fluorescence properties. For example, some thiazole-based sensors exhibit a "turn-on" or "turn-off" fluorescence response upon binding with specific metal ions like Zn²⁺, Cu²⁺, or Fe³⁺. researchgate.netnih.govnih.gov Research on thiazolo[5,4-d]thiazole-based chemosensors has demonstrated their ability to detect Cu²⁺ and Fe³⁺ through fluorescence quenching, with the mechanism attributed to the formation of radical cations upon metal ion interaction. researchgate.net

Given the presence of the 2,4-diphenyl-1,3-thiazole core, this compound serves as a valuable synthon for developing sophisticated cation sensors. The bromomethyl handle allows for the straightforward introduction of specific ion-binding moieties (ionophores), which could work in concert with the fluorescent thiazole core to create highly selective and sensitive detection systems.

Theoretical and Computational Chemistry Studies of 5 Bromomethyl 2,4 Diphenyl 1,3 Thiazole

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of molecular properties that are often difficult or impossible to measure experimentally. For 5-(bromomethyl)-2,4-diphenyl-1,3-thiazole, these methods illuminate the distribution of electrons and the resulting chemical characteristics.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.net It is a workhorse of computational chemistry, providing a balance between accuracy and computational cost. DFT studies on thiazole (B1198619) derivatives have been used to determine optimized geometries, frontier molecular orbital energies (HOMO and LUMO), and other electronic properties. researchgate.netresearchgate.net

For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G**, would be employed to model its structure and electronic properties. mdpi.com Such calculations would reveal the bond lengths, bond angles, and dihedral angles of the molecule in its ground state. The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key parameter derived from DFT, indicating the chemical reactivity and kinetic stability of the molecule. mdpi.com A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.netmdpi.com

Table 1: Representative DFT-Calculated Properties for a Thiazole Derivative

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.2 D |

Note: The data in this table is illustrative for a generic thiazole derivative and is intended to represent the type of data obtained from DFT calculations. Specific values for this compound would require dedicated computational studies.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and for predicting how it will interact with other molecules. uni-muenchen.deresearchgate.net The MEP is plotted onto the electron density surface, with different colors representing different values of the electrostatic potential. uni-muenchen.dechemrxiv.org Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. uni-muenchen.deresearchgate.net

For this compound, an MEP map would likely show a region of high negative potential around the nitrogen atom of the thiazole ring, indicating its Lewis basicity and potential as a site for protonation or coordination to metal ions. The area around the bromine atom, due to its electronegativity and the polarizability of the C-Br bond, would also be of significant interest, likely exhibiting both positive (on the bromine, the "sigma-hole") and negative regions, making it a potential site for various intermolecular interactions, including halogen bonding. researchgate.net

Analysis of Reactivity Descriptors and Reaction Pathways

Building on the foundation of electronic structure calculations, computational chemistry can further predict the specific reactive behavior of a molecule and elucidate the step-by-step mechanisms of its reactions.

Global and local reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity. Descriptors such as chemical potential, hardness, softness, and the Fukui function help to pinpoint the most likely sites for nucleophilic and electrophilic attack.

For this compound, analysis of the Fukui functions would allow for a precise identification of the atoms most susceptible to attack. It is anticipated that the nitrogen atom would be a primary center for electrophilic attack. The carbon atom of the bromomethyl group is expected to be a key electrophilic center, highly susceptible to nucleophilic substitution reactions, a common reactivity pattern for halomethyl groups.

Computational modeling is instrumental in mapping out the potential energy surface of a reaction, allowing for the identification of transition states and the calculation of activation energies. acs.org This provides a detailed understanding of the reaction mechanism, which is crucial for optimizing reaction conditions and predicting product distributions. acs.org

For reactions involving this compound, such as its reaction with a nucleophile, computational modeling could be used to explore different possible pathways. For instance, a nucleophilic substitution at the bromomethyl group could proceed through an SN2-type mechanism. DFT calculations could be used to locate the transition state for this process and determine the associated energy barrier. This information would be invaluable for understanding the kinetics of the reaction and for predicting how changes in the nucleophile or solvent might affect the reaction rate. A proposed reaction mechanism often involves the oxidative addition of a substrate to a metal catalyst, followed by migratory insertion and subsequent protonolysis to yield the final product. acs.org

Advanced Spectroscopic and Structural Elucidation Techniques for the Chemical Compound and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each proton and carbon atom.

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring atoms. In 5-(Bromomethyl)-2,4-diphenyl-1,3-thiazole, the spectrum is expected to show characteristic signals for the aromatic protons of the two phenyl rings and a key signal for the bromomethyl group.

The protons on the two phenyl rings, located at positions 2 and 4 of the thiazole (B1198619) ring, would typically appear as a complex multiplet in the downfield region of the spectrum, generally between δ 7.2 and 8.1 ppm. The integration of this region would correspond to ten protons. The most distinct signal would be for the methylene (B1212753) (-CH₂Br) protons of the bromomethyl group. This signal is anticipated to appear as a singlet, as there are no adjacent protons to cause splitting. Its chemical shift would be influenced by the electronegative bromine atom and the thiazole ring, likely placing it in the range of δ 4.5 to 5.0 ppm. For related 4-phenyl-1,3-thiazole derivatives, the proton at the C5 position of the thiazole ring typically gives a singlet signal around 7.62–8.55 ppm; the substitution with a bromomethyl group at this position removes this signal and introduces the characteristic methylene signal. mdpi.com

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Phenyl-H (C2 & C4 rings) | 7.2 - 8.1 | Multiplet (m) | 10H |

Note: Data are predicted based on the analysis of similar thiazole derivatives.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, allowing for the complete characterization of the carbon skeleton.

For this compound, the spectrum would show signals for the carbons of the thiazole ring, the two phenyl groups, and the bromomethyl group. The thiazole ring carbons (C2, C4, and C5) are expected at characteristic chemical shifts. In similar 2,4-disubstituted thiazoles, C2 often appears around δ 160-170 ppm, C4 around δ 150-155 ppm, and C5 around δ 110-120 ppm. mdpi.comasianpubs.org The presence of the bromomethyl substituent at C5 would shift this signal. The carbon of the -CH₂Br group is expected in the range of δ 30-35 ppm. The carbons of the two phenyl rings would produce a series of signals in the aromatic region (δ 125-140 ppm).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=N (Thiazole C2) | 160 - 170 |

| C-Ph (Thiazole C4) | 150 - 155 |

| C-CH₂Br (Thiazole C5) | 115 - 125 |

| Phenyl Carbons (ipso) | 130 - 135 |

| Phenyl Carbons (ortho, meta, para) | 125 - 130 |

Note: Data are predicted based on the analysis of similar thiazole derivatives. mdpi.comasianpubs.org

To unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule, advanced two-dimensional (2D) NMR experiments are utilized. huji.ac.il

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other (typically separated by two or three bonds). emerypharma.com For this compound, COSY spectra would show correlations among the protons within each phenyl ring, confirming their substitution pattern. It would also confirm the absence of coupling for the bromomethyl singlet.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded proton and carbon atoms. huji.ac.il An HSQC spectrum would definitively link the methylene proton signal (around δ 4.5-5.0 ppm) to the bromomethyl carbon signal (around δ 30-35 ppm) and each aromatic proton to its corresponding phenyl carbon.

Mass Spectrometry (MS) for Molecular Integrity Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. nih.gov

For this compound (C₁₆H₁₂BrNS), the molecular weight is approximately 329.25 g/mol . The high-resolution mass spectrum (HRMS) would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity at m/z 328 and 330.

The fragmentation of the molecular ion under electron ionization (EI-MS) would likely proceed through several pathways, including:

Loss of a bromine radical (•Br) to give a fragment at m/z 249.

Loss of the entire bromomethyl radical (•CH₂Br) to give the 2,4-diphenylthiazole (B167676) cation at m/z 236.

Cleavage of the thiazole ring, leading to smaller fragment ions corresponding to phenylacetylene (B144264) or benzonitrile.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z Value | Identity | Description |

|---|---|---|

| 328/330 | [M]⁺ | Molecular ion peak showing bromine isotope pattern |

| 249 | [M-Br]⁺ | Loss of a bromine atom |

Note: Data are predicted based on general principles of mass spectrometry.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. It provides precise measurements of bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, analysis of closely related compounds like 2-Bromo-4-phenyl-1,3-thiazole provides insight into the expected structural features. sigmaaldrich.com

A crystallographic analysis would confirm the planarity of the thiazole ring and determine the torsion angles of the two phenyl rings relative to the central heterocycle. These angles are influenced by steric hindrance between the phenyl groups and adjacent substituents. The analysis would also reveal intermolecular interactions in the crystal lattice, such as π-π stacking between the aromatic rings of adjacent molecules, which dictate the crystal packing. sigmaaldrich.comelsevierpure.com

Table 4: Representative X-ray Crystallography Data for a Phenylthiazole Derivative (2-Bromo-4-phenyl-1,3-thiazole)

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | sigmaaldrich.com |

| Space Group | P2₁/n | sigmaaldrich.com |

| a (Å) | 5.8934 (3) | sigmaaldrich.com |

| b (Å) | 10.6591 (6) | sigmaaldrich.com |

| c (Å) | 13.8697 (7) | sigmaaldrich.com |

| β (°) | 90.812 (1) | sigmaaldrich.com |

| V (ų) | 871.18 (8) | sigmaaldrich.com |

Note: Data is for the related compound 2-Bromo-4-phenyl-1,3-thiazole as a representative example.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FTIR spectrum of this compound would display a combination of characteristic absorption bands. Aromatic C-H stretching vibrations from the phenyl rings would appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations from the aromatic and thiazole rings would be observed in the 1600-1450 cm⁻¹ region. A sharp, medium-intensity signal corresponding to the thiazole ring C-H stretching vibration is typically seen around 3100-3180 cm⁻¹, though this would be absent in the target compound due to substitution at the C5 position. mdpi.comnih.gov The presence of the C-Br bond would be indicated by a strong absorption in the fingerprint region, typically between 600 and 500 cm⁻¹.

Table 5: Predicted FTIR Spectral Data for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C-H stretching | Aromatic (Phenyl) | 3100 - 3000 |

| C-H stretching | Aliphatic (-CH₂) | 2960 - 2850 |

| C=N stretching | Thiazole ring | 1620 - 1580 |

| C=C stretching | Aromatic & Thiazole | 1600 - 1450 |

Note: Data are predicted based on the analysis of similar thiazole derivatives. mdpi.comnih.govresearchgate.net

Future Directions and Emerging Research Avenues for 5 Bromomethyl 2,4 Diphenyl 1,3 Thiazole Derivatives

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The synthesis of thiazole (B1198619) derivatives has been a subject of extensive research, traditionally relying on methods like the Hantzsch thiazole synthesis. ingentaconnect.comnih.gov However, the future of synthesizing derivatives of 5-(bromomethyl)-2,4-diphenyl-1,3-thiazole lies in the adoption of more efficient, selective, and environmentally benign methodologies.

Emerging research emphasizes the importance of green chemistry principles in the synthesis of heterocyclic compounds, including thiazoles. researchgate.netresearcher.lifenih.gov Future synthetic strategies are expected to focus on:

Green Catalysts and Solvents : A shift away from hazardous reagents and solvents is a key trend. researchgate.netnih.gov Research into using non-toxic, renewable starting materials and catalysts will be crucial. This includes exploring one-pot, multi-component reactions that increase atom economy and reduce waste. researchgate.net

Flow Chemistry : Continuous flow synthesis can offer superior control over reaction parameters, leading to improved selectivity and safety, particularly for reactions involving reactive intermediates. This methodology is well-suited for the scalable production of functionalized thiazoles.

Selective Functionalization : Developing methods for the highly selective introduction and modification of substituents on the thiazole ring and phenyl groups is a significant goal. This will allow for the fine-tuning of a derivative's properties for specific applications. For instance, recent studies have shown successful synthetic protocols for creating novel 4-substituted-2-hydrazinyl-1,3-thiazole derivatives from appropriate phenacyl bromides. mdpi.com

The continued evolution of these synthetic methods will be instrumental in generating a diverse library of this compound derivatives for screening and development in various scientific fields. ingentaconnect.com

Development of Advanced Functional Materials Based on its Chemical Scaffold

The unique chemical architecture of this compound makes it an excellent building block for a new generation of advanced functional materials. The reactive bromomethyl group serves as a convenient anchor for attaching the scaffold to polymers, surfaces, or other molecular entities, while the diphenyl-thiazole core provides a stable and electronically active base.

Key areas of emerging research include:

Medicinal Chemistry and Drug Discovery : Thiazole-containing compounds are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govmdpi.comfabad.org.tr Specifically, 2,4-diphenyl-substituted thiazole derivatives have recently been identified as promising inhibitors of Protein Arginine Methyltransferase 1 (PRMT1), a potential drug target for cervical cancer. nih.govresearchgate.net Future work will likely involve using the this compound scaffold to design and synthesize novel compounds as potential therapeutics. The bromomethyl group can be used to link the thiazole core to other pharmacophores to create multi-target agents or to improve pharmacokinetic profiles. fabad.org.tr Studies have already demonstrated that modifying substituents on the thiazole ring can lead to potent anti-Candida and anti-breast cancer agents. nih.govmdpi.com

Organic Electronics and Photonics : The conjugated π-system of the diphenyl-thiazole core suggests potential applications in organic electronics. By extending the conjugation through chemical modification at the bromomethyl position, it may be possible to develop new materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or sensors. The electronic properties, such as the HOMO-LUMO gap, can be tuned by altering substituents on the phenyl rings. nih.govacs.org

Bioconjugation and Chemical Probes : The reactivity of the bromomethyl group makes it ideal for covalent attachment to biomolecules like proteins or DNA. This could lead to the development of specific chemical probes for studying biological processes or for use in diagnostic assays.

The versatility of this scaffold ensures that its derivatives will continue to be explored for a wide array of applications, from treating diseases to creating next-generation electronic devices. ingentaconnect.com

Deepening Mechanistic Understanding through Integrated Experimental and Computational Approaches

A synergistic combination of advanced experimental techniques and high-level computational modeling is critical for accelerating the rational design of novel this compound derivatives. This integrated approach provides deep insights into structure-property relationships, reaction mechanisms, and biological interactions.

Future research in this domain will focus on:

Computational Modeling (DFT and TD-DFT) : Density Functional Theory (DFT) has proven to be a powerful tool for studying thiazole derivatives. nih.govresearchgate.net It can be used to predict optimized molecular geometries, electronic structures (such as HOMO and LUMO energy levels), and spectroscopic properties. acs.org For instance, DFT calculations can elucidate how different substituents on the phenyl rings affect the HOMO-LUMO energy gap, which in turn influences the molecule's electronic and optical properties. nih.govacs.org Time-dependent DFT (TDDFT) can be used to predict absorption and emission spectra, guiding the design of new dyes or fluorescent probes. acs.org

Mechanistic Elucidation : Combining computational results with experimental data from techniques like NMR, mass spectrometry, and X-ray crystallography allows for the detailed elucidation of reaction mechanisms. mdpi.com This understanding is crucial for optimizing reaction conditions to improve yields and selectivity. mdpi.com

In Silico Screening and Molecular Docking : For medicinal chemistry applications, molecular docking studies are invaluable for predicting the binding affinity and orientation of thiazole derivatives within the active sites of biological targets, such as enzymes like PRMT1 or lanosterol-C14α-demethylase. nih.govnih.govresearchgate.net This in silico screening can prioritize compounds for synthesis and biological testing, saving significant time and resources. Molecular dynamics simulations can further clarify the stability of ligand-protein interactions. nih.govresearchgate.net

By integrating these powerful computational and experimental tools, researchers can move beyond trial-and-error approaches to a more predictive and design-oriented strategy for developing new functional molecules based on the this compound scaffold.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(Bromomethyl)-2,4-diphenyl-1,3-thiazole?

- Methodology : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, bromoalkylation of precursor thiazoles using brominating agents like NBS (N-bromosuccinimide) in DMF under reflux (60–80°C) has been effective for similar thiazole derivatives . Key parameters include solvent polarity (e.g., DMF vs. ethanol), reaction time (6–12 hours), and stoichiometric ratios (1:1.2 for brominating agent to substrate). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended to achieve >95% purity .

Q. How can the structure of this compound be confirmed?

- Analytical Techniques :

- 1H/13C NMR : The bromomethyl group (–CH2Br) appears as a singlet at δ ~4.5 ppm in 1H NMR, while aromatic protons from phenyl groups resonate at δ 7.2–7.8 ppm .

- IR Spectroscopy : C–Br stretching vibrations are observed at ~600–650 cm⁻¹, and thiazole ring C=N/C–S bonds at ~1600 cm⁻¹ and ~680 cm⁻¹, respectively .

- Elemental Analysis : Theoretical vs. experimental C, H, N, S, and Br percentages should align within ±0.3% .

Q. What are the stability and solubility profiles of this compound?

- Stability : The compound is stable under inert atmospheres (N2/Ar) but sensitive to moisture and light. Storage at –20°C in amber vials is advised to prevent degradation .

- Solubility : It is sparingly soluble in water but dissolves well in polar aprotic solvents (e.g., DMSO, DMF) and moderately in chloroform or dichloromethane. Solubility data for similar thiazoles: ~2.5 mg/mL in DMSO at 25°C .

Advanced Research Questions

Q. How does the bromomethyl group influence reactivity in cross-coupling reactions?

- Mechanistic Insight : The bromomethyl moiety (–CH2Br) acts as an electrophilic site, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, palladium-catalyzed coupling with arylboronic acids (Pd(PPh3)4, K2CO3, DMF/H2O) can introduce substituted aryl groups . Kinetic studies show reaction rates depend on steric hindrance from the 2,4-diphenyl substituents, with turnover frequencies (TOF) reduced by ~30% compared to less bulky analogs .

Q. What computational methods are suitable for predicting the compound’s electronic properties?

- Approach : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level can model frontier molecular orbitals (FMOs). For similar thiazoles, HOMO-LUMO gaps range from 4.5–5.2 eV, indicating moderate electrophilicity. Mulliken charge analysis reveals significant positive charge on the bromomethyl carbon (+0.35 e), supporting its role in nucleophilic attacks .

Q. How can crystallographic data resolve structural ambiguities?

- Case Study : Single-crystal X-ray diffraction (SC-XRD) of analogous thiazoles (e.g., 4-(4-bromophenyl)thiazole derivatives) confirms dihedral angles between phenyl rings (45–60°) and bond lengths (C–Br: ~1.93 Å). These data validate steric and electronic effects critical for ligand-receptor interactions in drug discovery .

Q. What strategies mitigate contradictions in biological activity data?

- Resolution : Discrepancies in cytotoxicity or enzyme inhibition (e.g., IC50 variations ±20%) may arise from assay conditions (pH, temperature) or impurity profiles. Implement orthogonal assays (e.g., fluorescence-based vs. colorimetric) and HPLC purity checks (>98%) to ensure reproducibility. For example, a 2012 study resolved conflicting IC50 values for thiazole-triazole hybrids by standardizing ATP concentration in kinase assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。